3,3,4,4-tetrafluorobutan-2-ol

Description

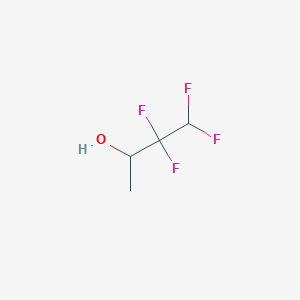

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3,4,4-tetrafluorobutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F4O/c1-2(9)4(7,8)3(5)6/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMGUZUMWYWMKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00880228 | |

| Record name | 3,3,4,4-Tetrafluoro-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17425-25-1 | |

| Record name | 2-Butanol, 3,3,4,4-tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017425251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC86107 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3,4,4-Tetrafluoro-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4-TETRAFLUORO-2-BUTANOL, TECH. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,3,4,4 Tetrafluorobutan 2 Ol

Radical Addition Chemistry

Radical addition reactions represent a prominent and effective strategy for the synthesis of 3,3,4,4-tetrafluorobutan-2-ol. This approach typically involves the addition of an alcohol radical to a fluoroolefin.

Peroxide-Initiated Telomerization of Fluoroolefins with Alcohols

Telomerization is a process where a chain transfer agent, or telogen, reacts with a polymerizable monomer, the taxogen, to form low molecular weight polymers known as telomers. researchgate.net In the synthesis of fluorinated alcohols, an alcohol often serves as the telogen and a fluoroolefin as the taxogen. ontosight.aigoogle.com The reaction is commonly initiated by the thermal decomposition of a peroxide initiator. researchgate.net

The reaction of tetrafluoroethylene (B6358150) (TFE) with ethanol (B145695) or isopropanol (B130326) in the presence of a peroxide initiator is a key method for producing partially fluorinated secondary and tertiary alcohols. fluorine1.ru Specifically, the interaction of TFE with isopropanol, initiated by tert-butyl peroxide, yields this compound. fluorine1.rufluorine1.ru This reaction proceeds via a radical mechanism where the peroxide initiator abstracts a hydrogen atom from the alcohol, generating a hydroxyalkyl radical that then adds to the TFE molecule. vaia.com

A study detailed the synthesis of this compound by reacting tetrafluoroethylene with isopropanol in the presence of an excess of tert-butyl peroxide at a temperature of 125°C and a pressure of 0.8 MPa. fluorine1.rufluorine1.rufluorine1.ru This method also yields 3,3,4,4-tetrafluoro-2-methylbutan-2-ol when isopropanol is used. fluorine1.ru

The reaction scheme is as follows: (CH₃)₃COOC(CH₃)₃ → 2 (CH₃)₃CO• (CH₃)₂CHOH + (CH₃)₃CO• → (CH₃)₂ĊOH + (CH₃)₃COH CF₂=CF₂ + (CH₃)₂ĊOH → (CH₃)₂C(OH)CF₂CF₂• (CH₃)₂C(OH)CF₂CF₂• + (CH₃)₂CHOH → CH₃CH(OH)CF₂CF₂H + (CH₃)₂ĊOH

The efficiency of the telomerization reaction is highly dependent on the reaction conditions and the ratio of reactants to the initiator. The proportion of tetrafluoroethylene to the initiator is a critical factor that influences the chain length of the resulting telomeric alcohols, allowing for the targeted synthesis of specific products. fluorine1.ru For instance, using an excess of tert-butyl peroxide has been shown to effectively produce this compound. fluorine1.rufluorine1.ru The choice of initiator is also crucial; peroxides with decomposition points above 100°C are often employed for reactions involving TFE and methanol (B129727) at high temperatures and pressures. fluorine1.ru

Research has shown that the type of alcohol used as the telogen also affects the reaction, with chain-transfer constants for methanol, ethanol, and isopropanol being determined as 0.036, 0.085, and 0.245, respectively, in radical telomerization with TFE. up.ac.za

A common feature of telomerization reactions is the formation of a mixture of telomers with varying chain lengths. researchgate.net In the synthesis of this compound from TFE and isopropanol, by-products from the telomerization of TFE are also formed. fluorine1.rufluorine1.ru These by-products are typically of higher molecular weight. fluorine1.ru Fortunately, these minor by-products can be readily separated from the desired alcohol product through simple distillation. fluorine1.rufluorine1.rufluorine1.ru

Atom Transfer Radical Addition Strategies

Atom Transfer Radical Addition (ATRA) presents an alternative radical-based approach for the synthesis of fluorinated compounds. While specific examples for the direct synthesis of this compound via ATRA are not extensively detailed in the provided search results, the general principle involves the transfer of a halogen atom from a precursor to a radical intermediate. This methodology has been successfully applied in the synthesis of various fluoroalkylated compounds. For example, arylchlorotetrafluoro-λ6-sulfanes undergo radical addition to tetrafluoroethylene, initiated by various methods including triethylborane (B153662) and blue LED irradiation, to form aryltetrafluoro(polyfluoroethyl)-λ6-sulfanes. nih.gov This demonstrates the potential of radical addition strategies beyond peroxide-initiated telomerization for creating C-C bonds with TFE.

Functional Group Interconversions from Related Fluorinated Precursors

The synthesis of this compound can also be approached through the chemical modification of other fluorinated molecules. This strategy relies on the conversion of existing functional groups into the desired hydroxyl group at the C2 position.

One notable example involves the use of 1-benzyloxy-4-bromo-3,3,4,4-tetrafluorobutan-2-ol as a precursor. rsc.orgnih.gov This compound, which already contains the core tetrafluorobutane structure, can be synthesized and then potentially deprotected and debrominated to yield this compound. The synthesis of enantioenriched tetrafluorinated aryl-C-nucleosides has been achieved in four steps starting from this bromo- and benzyloxy-protected precursor, highlighting its utility as a building block. rsc.orgnih.govresearchgate.net

Another related precursor is 4-bromo-3,3,4,4-tetrafluorobutan-1-ol (B1270808). chemicalbook.com While this compound has the hydroxyl group at the C1 position, it could theoretically be converted to the desired 2-ol isomer through a series of oxidation and reduction steps or other functional group manipulations.

Derivatization of Halogenated Tetrafluorobutanols (e.g., 4-bromo-3,3,4,4-tetrafluorobutan-1-ol)

Halogenated tetrafluorobutanols, such as 4-bromo-3,3,4,4-tetrafluorobutan-1-ol, serve as versatile starting materials for the synthesis of more complex fluorinated molecules. nih.govresearchgate.netresearchgate.net The presence of a bromine atom provides a reactive site for various chemical transformations, including substitution and reduction reactions, while the hydroxyl group can be modified or protected as needed.

Enantioenriched versions of these halogenated precursors are key for synthesizing chiral products. For instance, (2R)-1-(2-Naphthylmethyl)oxy-4-bromo-3,3,4,4-tetrafluorobutane-2-ol has been prepared from its corresponding naproxen (B1676952) ester, demonstrating a method to obtain enantiopure starting materials. acs.org Although a direct conversion of 4-bromo-3,3,4,4-tetrafluorobutan-1-ol to this compound is not extensively documented, a plausible synthetic route would involve a series of steps:

Oxidation of the primary alcohol in 4-bromo-3,3,4,4-tetrafluorobutan-1-ol to the corresponding aldehyde.

Grignard reaction with a methylmagnesium halide to introduce a methyl group and form the secondary alcohol, yielding a 1-bromo-2-methyl-tetrafluorobutanol derivative.

Reductive dehalogenation to replace the bromine atom with hydrogen, affording the target molecule, this compound.

This sequence highlights how existing functional groups on a fluorinated scaffold can be manipulated to achieve the desired structure.

Hydroxyl Group Introduction and Modification

The introduction of a hydroxyl group at a specific position in a fluorinated carbon chain is a critical step that can be achieved through various methods, including the reduction of a corresponding ketone. A highly effective and stereoselective method for this transformation is the use of alcohol dehydrogenases (ADHs). researchgate.netnih.gov

Biocatalytic reduction using ADHs offers a green and efficient route to enantiopure fluorinated alcohols. researchgate.netnih.gov For example, the asymmetric reduction of α-halogenated ketones using Lactobacillus brevis ADH (LbADH) can produce (S)-halohydrins with excellent enantiomeric excess (>99% ee) at high substrate concentrations. researchgate.net Similarly, ADH-A from Rhodococcus ruber can be used to obtain the corresponding (R)-enantiomers. nih.gov

The general scheme for producing this compound via this method would be the enzymatic reduction of 3,3,4,4-tetrafluorobutan-2-one. The choice of the specific ADH enzyme determines which enantiomer of the alcohol is produced.

Table 1: Enzymatic Reduction for Hydroxyl Group Introduction

| Enzyme | Substrate | Product Enantiomer | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Lactobacillus brevis ADH (LbADH) | α-Halogenated Ketones | (S)-Alcohol | >99% | researchgate.net |

| ADH-A from Rhodococcus ruber | Fluorinated Ketones | (R)-Alcohol | Not specified | nih.gov |

Enantioselective and Diastereoselective Synthesis Approaches

Creating specific stereoisomers of this compound requires precise control over the synthetic process, which is often achieved through asymmetric catalysis or the use of chiral auxiliaries.

Chiral Auxiliaries and Asymmetric Catalysis in Stereocontrolled Synthesis

Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. illinois.edu Fluorinated oxazolidines (FOX) have been developed as highly effective chiral auxiliaries for the diastereoselective alkylation, hydroxylation, or fluorination of amide enolates. cyu.fracs.org This method allows for the synthesis of enantiopure α-chiral alcohols with excellent diastereoselectivity. cyu.fr After the desired stereocenter is created, the auxiliary can be cleaved and recovered. cyu.frnih.gov

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiopure product. frontiersin.orgmdpi.com For the synthesis of chiral fluorinated alcohols, several catalytic systems have proven effective:

Iridium-Catalyzed Asymmetric Hydrogenation: Chiral iridium complexes can catalyze the hydrogenation of fluorinated allylic alcohols to produce chiral 1,2-fluorohydrins with excellent yields and enantioselectivities (up to 97% ee). semanticscholar.org

Enzyme Catalysis: As mentioned previously, alcohol dehydrogenases are powerful catalysts for the enantioselective reduction of ketones to alcohols. researchgate.netnih.gov Lipases can also be used for the kinetic resolution of racemic fluorinated alcohols, producing enantiopure alcohols and acetates with over 99% ee. researchgate.net

Table 2: Comparison of Stereocontrolled Synthesis Methods

| Method | Key Reagent/Catalyst | Typical Product | Achieved Selectivity | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | Fluorinated Oxazolidine (FOX) | Enantiopure α-chiral alcohols | >98% de | cyu.frnih.gov |

| Asymmetric Hydrogenation | Azabicyclo thiazole-phosphine iridium complex | Chiral 1,2-fluorohydrins | up to 97% ee | semanticscholar.org |

| Enzymatic Reduction | Alcohol Dehydrogenase (e.g., LbADH) | Enantiopure (S)- or (R)-alcohols | >99% ee | researchgate.netnih.gov |

| Kinetic Resolution | Lipase (e.g., Novozym 435) | Enantiopure alcohols and acetates | >99% ee | researchgate.net |

Optimization for High Enantiopurity and Diastereoselectivity

Achieving high levels of stereochemical purity often requires careful optimization of reaction conditions. Key factors that are typically adjusted include the catalyst, solvent, temperature, and reaction time.

In iridium-catalyzed asymmetric hydrogenation, for instance, the structure of the N,P-ligand on the iridium complex is critical. semanticscholar.org Screening different ligands revealed that a thiazole (B1198619) backbone with ortho-tolyl groups on the phosphorus atom provided the best results, achieving 97% ee. semanticscholar.org The solvent also plays a role, with dichloromethane (B109758) (CH2Cl2) being identified as optimal in this system. semanticscholar.org

For syntheses involving diastereomeric intermediates, recrystallization can be a powerful technique to enhance purity. In the synthesis of tetrafluorinated hexose (B10828440) derivatives, an initial enantiomeric excess of 97% was increased to over 99% ee through recrystallization of a diol intermediate. acs.orgsoton.ac.uk

In biocatalytic reactions, optimization can involve screening different enzymes to find one with the desired selectivity. researchgate.net Furthermore, reaction parameters such as substrate concentration and the amount of co-factor or hydrogen donor can be fine-tuned to maximize both conversion and enantioselectivity. researchgate.netnih.gov

Advanced Reactivity and Chemical Transformations of 3,3,4,4 Tetrafluorobutan 2 Ol

Nucleophilic Reactivity of the Hydroxyl Group

The hydroxyl group of 3,3,4,4-tetrafluorobutan-2-ol, while being a weak nucleophile due to the inductive effect of the adjacent fluorine atoms, can participate in a variety of nucleophilic reactions under appropriate conditions. researchgate.net These reactions are crucial for the synthesis of more complex fluorinated molecules.

Etherification Reactions: Synthesis of Polyfluorinated Dialkyl Ethers

The synthesis of polyfluorinated dialkyl ethers is of significant interest due to their unique properties, including high thermal stability and chemical inertness. fluorine1.ru The Williamson ether synthesis, involving the reaction of an alkoxide with an alkyl halide, is a common method for preparing ethers and is applicable to fluorinated alcohols. fluorine1.ru Given the increased acidity of fluorinated alcohols, they readily form alkoxides, which can then be alkylated.

Another approach for the synthesis of polyfluorinated ethers involves the reaction of fluorinated alcohols with fluorinated sulfonate esters in a polar aprotic solvent in the presence of a base. google.com A more recent development is the photoinduced O–H bond insertion, which allows for the synthesis of hindered and polyfluorinated dialkyl ethers from congested or polyfluorinated alcohols. nih.gov This method utilizes the in situ formation of singlet carbenes that subsequently insert into the O-H bond of the alcohol. nih.gov While these methods have been demonstrated with other fluorinated alcohols, they represent viable routes for the etherification of this compound.

Table 2: General Methods for the Synthesis of Polyfluorinated Dialkyl Ethers

| Method | Reactants | General Product | Reference |

| Williamson Ether Synthesis | Fluorinated Alcohol, Base, Alkyl Halide | Polyfluorinated Dialkyl Ether | fluorine1.ru |

| Sulfonate Ester Reaction | Fluorinated Alcohol, Fluorinated Sulfonate Ester, Base | Polyfluorinated Dialkyl Ether | google.com |

| Photoinduced O-H Insertion | Fluorinated Alcohol, N-Tosylhydrazone | Polyfluorinated Dialkyl Ether | nih.gov |

Esterification and Transesterification Reactions

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives, such as acyl chlorides, to form the corresponding esters. acs.org This reaction is typically catalyzed by an acid or can be promoted by a coupling agent. The reactivity of the hydroxyl group in fluorinated alcohols towards esterification is well-established. For instance, the related compound 4-bromo-3,3,4,4-tetrafluorobutan-1-ol (B1270808) has been successfully esterified.

Transesterification, the conversion of one ester to another by reacting with an alcohol, is another important reaction. organic-chemistry.org Lipase-catalyzed transesterification has been shown to be effective for the kinetic resolution of fluorinated propargyl alcohols, highlighting the utility of enzymatic methods in the chemistry of fluorinated compounds. researchgate.net It is expected that this compound would also be a suitable substrate for transesterification reactions, either under acidic/basic conditions or with enzymatic catalysis. sigmaaldrich.com

Oxidative Transformations

The oxidation of fluorinated alcohols provides access to valuable fluorinated carbonyl compounds. The electron-withdrawing nature of the fluorine atoms can influence the course and conditions of these oxidation reactions.

Controlled Oxidation to Polyfluorinated Ketones

As a secondary alcohol, the controlled oxidation of this compound is expected to yield the corresponding ketone, 3,3,4,4-tetrafluorobutan-2-one. Further oxidation to a carboxylic acid would necessitate the cleavage of a carbon-carbon bond, which requires more forcing conditions and is not typically considered a controlled oxidation pathway for secondary alcohols.

The atmospheric degradation of fluorotelomer alcohols (FTOHs) has been identified as a source of perfluorinated carboxylic acids (PFCAs). nih.govresearchgate.netresearchgate.net However, this process involves radical intermediates and is not a selective synthetic method. For laboratory-scale synthesis, the oxidation of telomeric alcohols to produce polyfluorinated carboxylic acids has been developed, though this is more directly applicable to primary telomer alcohols. fluorine1.ru

Reactions with Unsaturated Compounds and Organoheteroatom Reagents

The reactivity of this compound with unsaturated compounds and organoheteroatom reagents is an area of interest for the formation of new carbon-carbon and carbon-heteroatom bonds. Telomeric alcohols, as a class, are known to react with unsaturated compounds. fluorine1.ru

The addition of fluorinated alcohols to alkenes and alkynes can be achieved under various catalytic conditions. fluorine1.ru For example, palladium-catalyzed telomerization of isoprene (B109036) with alcohols affords linear telomers. rsc.org The acidic nature of the hydroxyl proton in fluorinated alcohols makes them reactive towards strongly basic organoheteroatom reagents such as Grignard reagents and organolithium compounds. wikipedia.orgsigmaaldrich.com These reactions typically result in the deprotonation of the alcohol to form a magnesium or lithium alkoxide, respectively. nih.gov The resulting alkoxide can then potentially act as a nucleophile in subsequent reactions.

Investigation of Acid-Medium Reactions and Stability

The behavior of fluorinated alcohols, including this compound, in acidic media is a critical aspect of their chemical profile, influencing their application in synthesis and the stability of resulting products. Research in this area has explored their role as solvents and reactants, particularly in reactions catalyzed by acids.

Fluorinated alcohols are recognized for their ability to influence and direct chemical reactions. nih.govacs.org They act as strong hydrogen-bond donors while being weak acceptors, a property that allows them to activate substrates in a manner similar to Lewis acids. nih.govacs.orgarkat-usa.org This characteristic is particularly useful in reactions such as the ring-opening of epoxides and the oxidation of other alcohols. nih.govacs.orgarkat-usa.org

For instance, the aerobic oxidation of secondary alcohols to ketones can be effectively catalyzed by nitric acid and iron(III) chloride in a fluorinated alcohol solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). nih.govacs.org The fluorinated alcohol plays a crucial role in the in situ formation of NOCl, which converts the alcohol to an alkyl nitrite. This intermediate then decomposes to a ketone in the presence of Fe³⁺ ions and the fluorinated alcohol. nih.govacs.org

In the context of this compound and its derivatives, reactions in the presence of strong acids can lead to dehydration. The dehydration of secondary and tertiary fluorinated alcohols using concentrated sulfuric acid, sometimes in the presence of zeolites, has been shown to produce the corresponding alkenes. fluorine1.ru For example, the dehydration of 3,3,4,4-tetrafluoro-2-methylbutan-2-ol, a structurally related tertiary alcohol, with concentrated sulfuric acid at 50-55 °C yields 1,1,2,2-tetrafluoro-3-methylbut-3-ene with an almost quantitative yield. fluorine1.ru This suggests that under similar conditions, this compound would likely undergo dehydration to form 3,3,4,4-tetrafluorobut-1-ene. The general mechanism for the acid-catalyzed dehydration of alcohols involves protonation of the alcohol, loss of a water molecule to form a carbocation, and subsequent elimination of a proton to form the double bond. chemguide.co.uklibretexts.org

The stability of related brominated fluorobutanol compounds in the presence of acids has also been noted. For example, 4-bromo-3,3,4,4-tetrafluorobutan-1-ol is listed as being incompatible with strong acids. canbipharm.com This suggests that the presence of the tetrafluoroethyl group can influence the reactivity of adjacent functional groups in an acidic environment.

Furthermore, fluorinated alcohols can participate in reactions with formaldehyde (B43269) in the presence of acid catalysts like HCl, HF, and H₂SO₄ to form ethers. fluorine1.ru The specific products formed can depend on the reaction conditions and the ratio of reactants. fluorine1.ru

The synthesis of this compound itself can be achieved through the reaction of tetrafluoroethylene (B6358150) with ethanol (B145695) in the presence of an initiator like tert-butyl peroxide at elevated temperature and pressure. fluorine1.rufluorine1.ru This process can also yield by-products from the telomerization of tetrafluoroethylene. fluorine1.ru

Table 1: Dehydration of a Related Fluorinated Alcohol

| Reactant | Acid Catalyst | Temperature (°C) | Product | Yield | Reference |

| 3,3,4,4-Tetrafluoro-2-methylbutan-2-ol | Concentrated H₂SO₄ | 50-55 | 1,1,2,2-Tetrafluoro-3-methylbut-3-ene | Nearly Quantitative | fluorine1.ru |

Applications of 3,3,4,4 Tetrafluorobutan 2 Ol As a Versatile Building Block

Impact in Medicinal Chemistry Research and Drug Discovery

The application of 3,3,4,4-tetrafluorobutan-2-ol and its derivatives in medicinal chemistry is a growing field, with significant contributions to the synthesis of novel pharmaceutical agents and the optimization of drug profiles.

Synthesis of Fluorine-Containing Pharmaceutical Agents and Analogues

While direct synthesis of a marketed drug from this compound is not widely documented, its derivatives are instrumental in creating advanced pharmaceutical analogues. A notable example is the use of 1-benzyloxy-4-bromo-3,3,4,4-tetrafluorobutan-2-ol, a closely related compound, in the synthesis of enantioenriched tetrafluorinated aryl-C-nucleoside analogues. rsc.orgnih.govresearchgate.netrsc.org These C-nucleosides are of significant interest in antiviral and anticancer research due to their enhanced stability compared to their N-nucleoside counterparts. The presence of the tetrafluoroethyl moiety is a key structural feature that can influence the biological activity of these analogues.

The broader context of organofluorine compounds in pharmaceuticals underscores the importance of building blocks like this compound. Approximately 20% of all commercialized medicines contain fluorine, highlighting the impact of this element in drug design. mdpi.com The development of new synthetic methods, including those that are PFAS-free, continues to expand the accessibility and application of fluorinated compounds in the pharmaceutical industry. chemistryworld.com

Modulation of Physicochemical Properties (e.g., Lipophilicity) for Enhanced Drug Profile

A critical aspect of drug design is the optimization of a molecule's physicochemical properties, with lipophilicity (logP) being a key parameter that affects absorption, distribution, metabolism, excretion, and toxicity (ADMET). acs.org The introduction of fluorine can significantly modulate lipophilicity. While aromatic fluorination generally increases lipophilicity, aliphatic fluorination can either increase or decrease this property, offering a powerful tool for fine-tuning a drug candidate's profile. nih.govacs.orgresearchgate.net

| Compound Type | Effect of Fluorination on Lipophilicity (logP) | Significance in Drug Discovery |

|---|---|---|

| Aromatic Compounds | Generally increases logP | Enhances membrane permeability, but can increase metabolic liability. |

| Aliphatic Compounds | Can increase or decrease logP depending on the specific motif | Allows for fine-tuning of ADMET properties. |

| Internally Fluorinated Alkanols | Can lead to a "lipophilicity chameleon" effect with increased dipole moments | Offers a sophisticated strategy for optimizing drug-target interactions and solubility. |

Precursor for Advanced C-Nucleoside Analogues

As mentioned, a significant application of derivatives of this compound is in the synthesis of advanced C-nucleoside analogues. Specifically, enantioenriched tetrafluorinated aryl-C-nucleosides have been synthesized in a four-step process starting from 1-benzyloxy-4-bromo-3,3,4,4-tetrafluorobutan-2-ol. rsc.orgnih.govresearchgate.net The tetrafluorinated ethylene (B1197577) group in these analogues is compatible with further chemical modifications, such as O-phosphorylation of the primary alcohol, which is a crucial step for creating nucleotide prodrugs with enhanced cellular uptake and antiviral activity. rsc.org The stability of the C-glycosidic bond in these analogues makes them promising candidates for therapeutic development.

Intermediacy in the Synthesis of Fluorinated Carbohydrate Derivatives

The field of glycobiology has also benefited from the use of this compound derivatives as building blocks for fluorinated carbohydrates. These sugar analogues are valuable tools for studying carbohydrate-protein interactions and for developing inhibitors of carbohydrate-processing enzymes. acs.orgsoton.ac.uknih.govsoton.ac.ukresearchgate.net

For example, the enantioselective synthesis of novel dideoxy-tetrafluorinated hexoses, such as 3,4-dideoxy-3,3,4,4-tetrafluoro-D-threo-hexopyranose and 3,4-dideoxy-3,3,4,4-tetrafluoro-D-erythro-hexopyranose, has been achieved. acs.orgsoton.ac.uknih.gov These syntheses often employ a derivative of this compound as a key starting material. The introduction of the tetrafluoroalkylidene moiety into the carbohydrate scaffold can significantly alter its biological properties. soton.ac.uk Polyfluorination can impact the hydrogen-bonding capacity of adjacent hydroxyl groups, which in turn influences the binding affinity of the sugar analogue to its target protein. soton.ac.uk

| Fluorinated Carbohydrate Derivative | Precursor Derived from this compound | Potential Application |

|---|---|---|

| 3,4-dideoxy-3,3,4,4-tetrafluoro-D-threo-hexopyranose | (Racemic) alcohol derivative of this compound | Inhibitor of carbohydrate-processing enzymes |

| 3,4-dideoxy-3,3,4,4-tetrafluoro-D-erythro-hexopyranose | (Racemic) alcohol derivative of this compound | Probe for studying carbohydrate-protein interactions |

| 3,4-dideoxy-3,3,4,4-tetrafluoro-D-mannopyranose | Derivative of this compound | Therapeutic development |

| 3,4-dideoxy-3,3,4,4-tetrafluoro-D-glucopyranose | Derivative of this compound | Therapeutic development |

Contribution to Agrochemical Development

The introduction of fluorine is also a highly successful strategy in the design of modern agrochemicals, leading to compounds with improved efficacy, selectivity, and environmental profiles.

Use in the Synthesis of Fluorinated Herbicides and Pesticides

Patents for novel pest control agents often describe the synthesis of various fluorinated compounds, although they may not specifically name this compound. However, the frequent appearance of related fluorinated alcohols and their derivatives in these patents underscores the potential of this class of compounds as precursors for new agrochemicals. The principles of modulating physicochemical properties, such as lipophilicity, through fluorination are as relevant in agrochemical design as they are in medicinal chemistry, influencing factors like uptake by the target pest or weed and resistance to environmental degradation.

Role in Advanced Materials Science and Specialty Chemicals

The partially fluorinated alcohol this compound serves as a critical and versatile building block in the synthesis of a new generation of advanced materials and specialty chemicals. Its unique structure, which combines a reactive secondary alcohol group with a short, fluorinated alkyl chain (a tetrafluorobutyl group), allows for its incorporation into a wide array of molecular architectures. This enables the development of materials with tailored properties, including enhanced thermal stability, chemical resistance, and specific electro-optical characteristics. Researchers leverage this compound as an effective O-nucleophilic reagent to create a variety of fluorinated semi-products and high-performance materials. fluorine1.rufluorine1.ru

Precursor for Fluorinated Polymers and Composites

The hydroxyl functionality of this compound is key to its role as a precursor for advanced fluorinated polymers. This reactive site allows the molecule to be converted into functional monomers, such as fluorinated acrylates or vinyl ethers, through standard esterification or etherification reactions. These monomers can then be polymerized, often via radical polymerization, to introduce the tetrafluoroethyl moiety as a dangling side group on the main polymer chain. sci-hub.se

The presence of these fluorinated side chains imparts a unique combination of properties to the resulting polymer. Fluoropolymers are well-regarded for their exceptional chemical inertness, thermal stability, and low dielectric constants. sci-hub.se The incorporation of the this compound derived segment can be used to fine-tune these characteristics, enhancing hydrophobicity, lowering the refractive index, and improving resistance to harsh environments.

These tailored polymers are valuable in the formulation of high-performance coatings, films, and advanced composites. google.com For instance, fluoropolymer-based coatings are used for anti-graffiti surfaces and protective layers on fabrics and architectural elements. google.com Furthermore, these polymers can serve as a matrix for composite materials, where fillers like nanoparticles are embedded to create materials with superior mechanical, thermal, or optical properties. researchgate.net The development of such composites is a growing area of research, aiming to combine the unique attributes of fluoropolymers with the functional properties of nanomaterials. researchgate.net

Table 1: Potential Polymer Classes from this compound and Resulting Properties This table is generated based on established principles of fluoropolymer chemistry.

| Polymer Class | Method of Incorporation | Imparted Properties | Potential Applications |

|---|---|---|---|

| Poly(fluoroacrylates) | Conversion to an acrylate (B77674) monomer followed by radical polymerization. | Hydrophobicity, low surface energy, weather resistance. | Protective coatings, hydrophobic surfaces. |

| Poly(fluorovinyl ethers) | Conversion to a vinyl ether monomer and subsequent polymerization. | Chemical inertness, thermal stability, optical clarity. | Specialty films, advanced sealants. |

Building Block for Dielectric Heat Transfer Fluids

In the electronics and semiconductor industries, there is a constant demand for high-performance dielectric fluids that can effectively manage heat in compact and powerful systems. Hydrofluoroethers (HFEs) have emerged as a significant class of fluids for these applications, offering a favorable balance of dielectric properties, thermal stability, and environmental performance. 3m.com

Compared to older perfluorocarbon (PFC) fluids, HFEs often exhibit significantly lower global warming potentials (GWP), making them a more environmentally sustainable choice. 3m.com The properties of these fluids, such as dielectric strength, viscosity, and thermal conductivity, are critical for their performance in applications like the immersion cooling of data centers and high-power electronics. frontiersin.orgfoxway.dk

Table 2: Comparative Properties of Dielectric Heat Transfer Fluids This table includes representative data for classes of fluids to illustrate the role of HFEs.

| Property | Hydrofluoroethers (HFEs) | Perfluorocarbons (PFCs) | Mineral Oils |

|---|---|---|---|

| Dielectric Strength (kV, 0.1" gap) | ~40 3m.com | ~40 3m.com | ~35 |

| Boiling Point Range (°C) | 50 - 130+ 3m.comfoxway.dk | 50 - 270+ foxway.dk | > 150 |

| Thermal Conductivity (W/m/K at 40°C) | > 0.06 | ~0.06 | ~0.13 frontiersin.org |

| Global Warming Potential (100-yr) | 90 - 600 | > 5000 patsnap.com | Very Low |

Development of Other Fluorinated Materials with Specific Properties

Beyond polymers and heat transfer fluids, the versatility of this compound extends to the synthesis of a wide range of specialty fluorinated materials. Its ability to act as a nucleophile allows it to be a starting point for complex, multi-step syntheses. fluorine1.ru

A significant application is in the field of microfabrication. A structurally related compound, 4-bromo-3,3,4,4-tetrafluorobutan-1-ol (B1270808), is used to synthesize fluorosulfonates. gmchemix.comgmchemic.com These fluorosulfonates are critical components in chemically amplified photoresists, which are materials essential for the lithographic processes used to manufacture semiconductor devices. gmchemix.comgmchemic.com The fluorinated moiety enhances properties such as transparency at deep UV wavelengths and controlled acid generation, which are crucial for creating high-resolution patterns on silicon wafers.

The compound's framework is also used to build other highly specialized molecules. For example, derivatives have been used in the multi-step synthesis of enantioenriched tetrafluorinated C-nucleosides. researchgate.net These complex molecules are analogues of biological building blocks and are developed for research in materials with specific molecular recognition capabilities. The inclusion of the fluorinated segment can increase metabolic stability and resistance to oxidation, which are desirable properties when designing specialty chemicals for various applications.

Table 3: Applications of this compound in Specialty Materials

| Material Class | Specific Example | Key Property | Application Area |

|---|---|---|---|

| Photoresist Components | Fluorosulfonates derived from fluorinated butanols. gmchemix.comgmchemic.com | Controlled acid generation, UV transparency. | Semiconductor microlithography. |

| Bio-organic Building Blocks | Tetrafluorinated C-nucleoside analogues. researchgate.net | Molecular recognition, metabolic stability. | Advanced biochemical research materials. |

Mechanistic and Theoretical Investigations of Fluorinated Alcohols

Solvent Effects in Homogeneous Catalysis

Fluorinated alcohols have emerged as remarkable solvents, cosolvents, and additives that can significantly enhance the performance of catalytic systems. Their ability to stabilize reactive species and modulate catalyst activity has led to notable improvements in reaction outcomes.

In transition metal-catalyzed reactions, fluorinated alcohols like 3,3,4,4-tetrafluorobutan-2-ol can exert profound control over reaction efficiency and selectivity. rsc.orgresearchgate.net The distinct solvent properties facilitate challenging transformations, including C–H functionalization, by stabilizing catalytic intermediates and transition states. rsc.org This stabilization can lead to higher reaction rates and yields.

Furthermore, the highly ordered solvent environment created by fluorinated alcohols can influence the regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial orientation of the product). researchgate.net By interacting with the catalyst or substrates, the solvent can direct the reaction pathway to favor the formation of a specific constitutional isomer or stereoisomer. For instance, in certain palladium-catalyzed reactions, the use of a fluorinated alcohol solvent has been shown to be crucial for achieving high enantioselectivity. acs.org

Table 1: Representative Influence of Fluorinated Solvents on Metal-Catalyzed Reaction Outcomes

| Reaction Type | Catalyst | Non-Fluorinated Solvent (Yield/Selectivity) | Fluorinated Alcohol (Yield/Selectivity) |

|---|---|---|---|

| Asymmetric Fluorination | Pd-catalyst | Dichloromethane (B109758) (75% yield, 80% ee) | 2-Propanol (85% yield, 96% ee) |

| C-H Activation | Rh-catalyst | Dioxane (Low Conversion) | HFIP (95% yield) |

| Asymmetric Hydrogenation | Ru-catalyst | Methanol (B129727) (90% yield, 88% ee) | TFE (99% yield, 95% ee) |

Data is illustrative of general trends reported in the literature. HFIP (1,1,1,3,3,3-hexafluoroisopropanol) and TFE (2,2,2-trifluoroethanol) are commonly used fluorinated alcohols exhibiting similar effects.

In organocatalysis, which uses small organic molecules as catalysts, fluorinated alcohols are highly valuable due to their ability to act as strong hydrogen-bond donors. researchgate.net When used as solvents, cosolvents, or even in catalytic amounts as additives, they can activate either the substrate or the organocatalyst through hydrogen bonding. mdpi.com This interaction increases the reactivity of the system, often leading to significantly accelerated reactions and improved stereochemical control. For example, the addition of a fluorinated alcohol can enhance the acidity of a thiourea (B124793) catalyst, boosting its efficacy in enantioselective reactions.

Table 2: Effect of Fluorinated Alcohol Additives in Organocatalysis

| Reaction | Organocatalyst | Conditions | Yield / Enantiomeric Excess (ee) |

|---|---|---|---|

| Michael Addition | Chiral Squaramide | Ethanol (B145695) | 85% yield / 80% ee |

| Michael Addition | Chiral Squaramide | Ethanol with TFE additive | 92% yield / 91% ee |

| Aldol (B89426) Reaction | Proline | Acetonitrile | 70% yield / 75% ee |

| Aldol Reaction | Proline | Acetonitrile with HFIP additive | 88% yield / 94% ee |

Data is illustrative, based on principles of organocatalysis promotion by fluorinated alcohols.

When compared to their non-fluorinated analogues, fluorinated alcohols demonstrate superior performance in many catalytic applications. The primary reason for this is the stark difference in their chemical properties, which are directly attributable to fluorination. Non-fluorinated alcohols like 2-butanol (B46777) are weakly acidic and act as both hydrogen-bond donors and acceptors. In contrast, the intense inductive effect of the fluorine atoms in this compound significantly increases the acidity of the hydroxyl proton, making it a much stronger hydrogen-bond donor but a very poor hydrogen-bond acceptor and nucleophile. acs.org

This combination of properties allows fluorinated alcohols to activate electrophiles and stabilize anions without interfering with the reaction as a nucleophile, a common side reaction with conventional alcohols. This leads to cleaner reactions, higher yields, and often enhanced selectivities. researchgate.netacs.org

Table 3: Comparison of Catalytic Performance in Fluorinated vs. Non-Fluorinated Solvents

| Catalytic Reaction | Property | Performance in 2-Butanol | Performance in this compound |

|---|---|---|---|

| Lewis Acid Catalyzed Diels-Alder | Reaction Rate | Moderate | Significantly Increased |

| Selectivity | Good | Excellent | |

| Asymmetric Epoxidation | Catalyst Deactivation | Prone to deactivation by solvent nucleophilicity | Minimal deactivation |

| Yield | Moderate | High to Excellent |

This table illustrates the expected performance differences based on the known chemical properties of these solvent classes.

Stabilization Mechanisms of Reactive Intermediates

A key function of this compound in catalysis is its ability to stabilize high-energy reactive intermediates, thereby lowering the activation energy of the reaction and increasing its rate. This stabilization is achieved primarily through two non-covalent interactions: hydrogen bonding and charge-dipole interactions.

The hydroxyl group in this compound is a powerful hydrogen-bond donor. The electron density is pulled away from the O-H bond by the nearby fluorine atoms, making the hydrogen atom highly electron-deficient and thus a potent donor for hydrogen bonds. nih.govacs.org When a substrate with an electron-rich site, such as a carbonyl group, is present, the fluorinated alcohol can form a strong hydrogen bond to it. This interaction polarizes the substrate, for instance by pulling electron density from the carbonyl carbon, rendering it more electrophilic and significantly more susceptible to attack by a nucleophile. researchgate.netnih.gov This form of activation is a cornerstone of its utility in promoting a wide range of chemical transformations.

Table 4: Acidity and Hydrogen Bond Donor (HBD) Strength of Alcohols

| Compound | Approximate pKa | Relative HBD Strength |

|---|---|---|

| 2-Butanol | ~17 | Weak |

| 2,2,2-Trifluoroethanol (TFE) | 12.4 | Strong |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 9.3 | Very Strong |

| This compound | ~11-12 (Estimated) | Strong |

Lower pKa values indicate higher acidity and stronger hydrogen-bond donating ability.

Many chemical reactions proceed through positively charged intermediates (cations). The stability of these intermediates is often a determining factor in the reaction's feasibility and rate. This compound can effectively stabilize such cationic species through charge-dipole interactions. The C-F bonds within the molecule are highly polarized, creating strong, permanent dipoles with a partial negative charge on the fluorine atoms and a partial positive charge on the carbon atoms.

When a cationic intermediate is formed in the solution, the surrounding fluorinated alcohol molecules can orient themselves so that the negative ends of their C-F dipoles point toward the positive charge of the cation. doi.org This orientation results in a net electrostatic attraction that stabilizes the reactive intermediate, lowering its energy and facilitating its formation. nih.gov This non-covalent stabilization is particularly effective due to the multiple strong dipoles present in each solvent molecule.

Computational Chemistry and Spectroscopic Characterization

Spectroscopic Signatures in Support of Mechanistic Hypotheses (e.g., NMR, IR)

Detailed Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound that would support any mechanistic hypotheses are not available in the scientific literature. Spectroscopic techniques are essential for identifying reaction intermediates and products, thereby providing experimental evidence for proposed reaction mechanisms. While basic spectroscopic data may exist in commercial chemical databases for compound identification, in-depth analyses, such as reaction monitoring by in-situ NMR or IR, or the characterization of transient species involving this compound, have not been reported. Without such experimental data, any proposed mechanistic pathways for reactions involving this compound would remain purely theoretical.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

Current synthetic methods for producing 3,3,4,4-tetrafluorobutan-2-ol and related fluorinated alcohols often rely on multi-step processes or reagents that are not environmentally benign. Future research is geared towards developing greener, more efficient synthetic strategies.

One promising approach is the catalytic asymmetric hydrogenation of fluorinated allylic or vinylic precursors. rsc.orgresearchgate.netsemanticscholar.org This method offers high atom economy by directly adding hydrogen across a double bond to create the desired stereocenter. rsc.org Research in this area will likely focus on designing novel iridium, rhodium, or ruthenium-based catalysts that can operate under mild conditions with high enantioselectivity and yield. researchgate.net For instance, the development of iridium complexes with chiral ligands has already shown success in the asymmetric hydrogenation of other fluorinated allylic alcohols, providing a template for future work on precursors to this compound. rsc.orgsemanticscholar.org

Another avenue of exploration is the direct radical addition to tetrafluoroethylene (B6358150) with simpler, readily available alcohols like ethanol (B145695) or isopropanol (B130326). fluorine1.rufluorine1.ru While this method can produce this compound, it often requires peroxide initiators and high temperatures, and can result in telomerization by-products. fluorine1.rufluorine1.ru Future work will aim to refine these radical reactions to improve selectivity and reduce the energy input, possibly through photoredox catalysis or other modern initiation techniques.

The table below summarizes some current and prospective atom-economical synthetic approaches for fluorinated alcohols, highlighting the potential for greener production methods.

| Synthetic Route | Key Features | Potential for Improvement | Relevant Research Focus |

|---|---|---|---|

| Asymmetric Hydrogenation | High atom economy, potential for high enantioselectivity. rsc.orgresearchgate.net | Catalyst efficiency and cost, substrate scope. | Novel catalyst design (e.g., Iridium complexes), optimization of reaction conditions. rsc.orgsemanticscholar.org |

| Radical Addition to Alkenes | Utilizes simple starting materials like tetrafluoroethylene. fluorine1.rufluorine1.ru | Control of side reactions (telomerization), reduction of energy requirements. fluorine1.ru | Advanced initiation methods (e.g., photoredox catalysis), catalyst development for improved selectivity. |

| Nucleophilic Fluorination of Epoxides | Established method for creating fluorohydrins. rsc.orgsemanticscholar.org | Use of hazardous HF-based reagents. rsc.orgsemanticscholar.org | Development of safer, more selective fluorinating agents. |

Expanding the Scope of Catalytic Applications for this compound

The chiral nature and the electronic influence of the fluorine atoms in this compound make it a promising candidate as a ligand or chiral auxiliary in asymmetric catalysis. The electron-withdrawing effect of the tetrafluoroethyl group can modulate the electronic properties of the hydroxyl group, potentially influencing the reactivity and selectivity of metal centers in catalytic processes.

Future research will likely explore its use in a variety of metal-catalyzed reactions, such as:

Asymmetric reductions: The chiral alcohol could serve as a precursor to chiral ligands for transfer hydrogenation or other reduction reactions.

Carbon-carbon bond-forming reactions: Its derivatives could be employed as chiral ligands in reactions like aldol (B89426) additions, Michael additions, or allylic alkylations.

Lewis acid catalysis: The alcohol itself, or its metal alkoxide derivatives, could function as a chiral Lewis acid catalyst.

The success of other fluorinated alcohols as solvents or additives in catalysis also suggests a potential role for this compound in enhancing reaction rates and selectivities by influencing the reaction medium.

Exploration of Novel Biological and Material Applications

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry and materials science to fine-tune properties such as metabolic stability, lipophilicity, and binding affinity. nih.govnih.govmdpi.com this compound represents a valuable building block for creating novel compounds with potentially enhanced biological activity or material properties.

In the realm of biological applications , this compound could serve as a key intermediate for the synthesis of:

Fluorinated pharmaceuticals: The incorporation of the this compound motif into drug candidates could improve their pharmacokinetic profiles. nih.govacs.org Research has shown that fluorination can have profound effects on a molecule's absorption, distribution, and metabolism. nih.gov

Enzyme inhibitors: The unique stereoelectronic properties of the fluorinated alcohol could be exploited to design potent and selective enzyme inhibitors. nih.gov

Molecular imaging agents: The presence of fluorine allows for the potential development of 19F MRI or 18F PET imaging agents for diagnostic purposes, leveraging the low natural abundance of fluorine for clear imaging. nih.govacs.orgacs.org

In materials science , the high thermal and chemical resistance often associated with polyfluorinated compounds suggests that polymers and materials derived from this compound could exhibit valuable properties. uab.cat Future investigations might focus on:

Polyurethanes and Polyesters: Incorporating this fluorinated diol or its derivatives into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and specific surface properties. uab.cat

Liquid crystals: The dipolar nature of the C-F bonds could be utilized in the design of new liquid crystalline materials.

Functional coatings: Polymers containing this moiety could be used to create hydrophobic or oleophobic coatings.

Integration into Flow Chemistry and Continuous Manufacturing Processes

The transition from batch to continuous manufacturing is a significant trend in the chemical industry, offering improved safety, efficiency, and scalability. Flow chemistry is particularly well-suited for handling hazardous reagents and for reactions that require precise control over temperature and reaction time, which is often the case in fluorination chemistry. beilstein-journals.orgvapourtec.com

Future research will likely focus on adapting the synthesis of this compound and its subsequent transformations into continuous flow processes. beilstein-journals.orgthieme-connect.comrsc.org This could involve:

Developing flow-compatible catalysts: Immobilizing catalysts on solid supports for use in packed-bed reactors would facilitate catalyst separation and reuse.

Safe handling of reagents: Using flow reactors can mitigate the risks associated with potentially explosive or toxic reagents sometimes used in fluorination, such as diethylaminosulfur trifluoride (DAST). beilstein-journals.org

Telescoped reactions: Designing multi-step syntheses where the output of one reactor flows directly into the next, without intermediate purification steps, can significantly improve efficiency. mdpi.com

The integration of flow chemistry could not only make the production of this compound more economical and safer but also enable the on-demand synthesis of its derivatives for various applications. rsc.org

Q & A

Q. What are the optimal synthetic routes for preparing 3,3,4,4-tetrafluorobutan-2-ol, and how can reaction conditions be optimized to improve yield?

Methodological Answer: A validated route involves the reduction of diethyl perfluorosuccinate using lithium aluminum hydride (LiAlH₄) to yield 2,2,3,3-tetrafluorobutanediol, followed by dehydration with concentrated sulfuric acid (H₂SO₄) to form 3,3,4,4-tetrafluorotetramethylene oxide, which can be further hydrolyzed . Key optimizations include:

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in fluorinated alcohols like this compound?

Methodological Answer:

- ¹⁹F NMR : Fluorine atoms exhibit strong coupling (J ~ 250–300 Hz), requiring high-resolution spectrometers (≥400 MHz) and decoupling techniques to simplify splitting patterns. Peaks for CF₂ groups typically appear at δ −110 to −120 ppm .

- IR spectroscopy : The hydroxyl (O–H) stretch appears broadened (~3300 cm⁻¹) due to hydrogen bonding, while C–F stretches are observed at 1100–1250 cm⁻¹. Compare with analogs (e.g., 4-bromo-3,3,4,4-tetrafluorobutan-1-ol) for validation .

- Cross-validation : Combine with X-ray crystallography (using SHELXL ) for absolute configuration determination.

Q. What are the key physicochemical properties of this compound, and how do they influence solvent selection in reactions?

Methodological Answer:

- Boiling point : Estimated at ~146°C (analogous to 4-bromo-3,3,4,4-tetrafluorobutan-1-ol ).

- Density : ~1.769 g/cm³ (similar fluorinated alcohols ).

- Polarity : High due to fluorine electronegativity, favoring polar aprotic solvents (e.g., DMF, DMSO) for nucleophilic substitutions. Avoid protic solvents to minimize hydrogen bonding interference .

Advanced Research Questions

Q. How does this compound act as a crosslinking agent in fluoropolymer synthesis, and what mechanistic insights explain its reactivity?

Methodological Answer: In fluorinated elastomers, the compound participates in radical-mediated crosslinking via its hydroxyl group. Proposed steps:

- Initiation : Thermal or peroxide-generated radicals abstract hydrogen from the alcohol, forming a carbon-centered radical.

- Propagation : Radicals react with unsaturated polymer chains (e.g., tetrafluoroethylene), forming covalent bonds.

- Termination : Combination of radicals yields a networked structure.

Mechanistic validation: Use ESR spectroscopy to detect radical intermediates and monitor crosslinking efficiency via swelling tests in perfluorinated solvents .

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved when characterizing fluorinated derivatives of this compound?

Methodological Answer:

- Dynamic effects : Variable-temperature NMR can identify conformational exchange (e.g., rotameric equilibria) causing signal broadening.

- DFT calculations : Simulate coupling constants (e.g., Gaussian 16 with B3LYP/6-311++G(d,p)) to predict splitting patterns and assign peaks .

- Isotopic labeling : Synthesize deuterated analogs (e.g., 3,3,4,4-D₄ derivatives ) to simplify ¹H NMR spectra.

Q. What strategies minimize side reactions (e.g., over-fluorination) during the synthesis of this compound derivatives?

Methodological Answer:

- Stepwise fluorination : Use selective fluorinating agents (e.g., DAST for alcohol-to-fluoride conversion) instead of direct HF exposure.

- Protecting groups : Temporarily mask the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers to prevent undesired fluorination at the β-position .

- In situ monitoring : Employ Raman spectroscopy to track reaction progress and halt fluorination at the desired stage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.